molecular formula C15H16O3 B2467397 diendo-3-Benzoyl-bicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 212757-12-5

diendo-3-Benzoyl-bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B2467397
CAS No.: 212757-12-5
M. Wt: 244.29
InChI Key: GGRGOXDLLVXREZ-XQHKEYJVSA-N
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Description

diendo-3-Benzoyl-bicyclo[2.2.1]heptane-2-carboxylic acid: is a compound with the empirical formula C15H16O3 and a molecular weight of 244.29 g/mol . It is a bicyclic compound featuring a benzoyl group and a carboxylic acid functional group. This compound is of interest in various fields of scientific research due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diendo-3-Benzoyl-bicyclo[2.2.1]heptane-2-carboxylic acid typically involves the Diels-Alder reaction, which is a [4+2] cycloaddition reaction between a conjugated diene and a dienophile. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or xylene to facilitate the reaction .

Industrial Production Methods: While specific industrial production methods for diendo-3-Benzoyl-bicyclo[22This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: diendo-3-Benzoyl-bicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which diendo-3-Benzoyl-bicyclo[2.2.1]heptane-2-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzoyl group can participate in hydrogen bonding and hydrophobic interactions, while the carboxylic acid group can form ionic bonds with positively charged sites on proteins .

Comparison with Similar Compounds

Uniqueness: diendo-3-Benzoyl-bicyclo[2.2.1]heptane-2-carboxylic acid is unique due to its specific stereochemistry and the presence of both a benzoyl and a carboxylic acid group. This combination of functional groups and stereochemistry makes it a valuable compound for studying structure-activity relationships and for use in synthetic chemistry .

Properties

IUPAC Name

(1S,2S,3R,4R)-3-benzoylbicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O3/c16-14(9-4-2-1-3-5-9)12-10-6-7-11(8-10)13(12)15(17)18/h1-5,10-13H,6-8H2,(H,17,18)/t10-,11+,12-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGRGOXDLLVXREZ-XQHKEYJVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(C2C(=O)O)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C[C@@H]1[C@H]([C@H]2C(=O)O)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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